2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound characterized by the presence of multiple halogen atoms and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the imidazole intermediate with a thiol or disulfide compound, often in the presence of a base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with new functional groups replacing halogens.
Scientific Research Applications
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of advanced materials with specific electronic or optical properties.
Chemical Research: Utilized as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The presence of halogen atoms and the sulfanyl group can influence its binding affinity and specificity towards enzymes or receptors. The compound may act by modulating the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole shares structural similarities with other halogenated imidazole derivatives.
Other similar compounds: 2-{[(2-bromo-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole, 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-dichlorobenzoyl)-4,5-dihydro-1H-imidazole.
Uniqueness
The unique combination of halogen atoms and the sulfanyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2OS/c18-12-2-1-3-13(19)11(12)9-25-17-22-6-7-23(17)16(24)10-4-5-14(20)15(21)8-10/h1-5,8H,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKVUCWJVJAPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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